ethyl 2-amino-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride
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Overview
Description
Ethyl 2-amino-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This compound is characterized by its complex structure, which includes an ethyl group, an amino group, and a phenyl ring, making it a versatile molecule in various scientific and industrial applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a broad range of targets . These targets include various enzymes, receptors, and proteins involved in critical biological processes .
Mode of Action
This could involve forming hydrogen bonds or other types of interactions with active sites on the target molecules .
Biochemical Pathways
For instance, imidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
Similar compounds, such as imidazole derivatives, are known to be highly soluble in water and other polar solvents, which could influence their absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
Similar compounds have been reported to exhibit a wide range of biological activities, suggesting that this compound could potentially influence a variety of cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride typically involves multiple steps, starting with the formation of the pyrazole core One common method is the reaction of phenylhydrazine with ethyl acetoacetate in the presence of a strong acid catalyst, such as hydrochloric acid, to form the pyrazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of reactor depends on factors such as the desired yield, purity, and cost-effectiveness. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-amino-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is used in the development of new drugs, particularly those targeting various diseases and conditions.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Ethyl 2-amino-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride is unique due to its specific structural features and functional groups. Similar compounds include other pyrazole derivatives, such as 3,5-dimethyl-1-phenyl-1H-pyrazole and ethyl 2-aminoacetate. These compounds share similarities in their core structures but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
ethyl 2-amino-2-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2.ClH/c1-4-20-15(19)14(16)13-10(2)17-18(11(13)3)12-8-6-5-7-9-12;/h5-9,14H,4,16H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCPJJDQVKWZRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(N(N=C1C)C2=CC=CC=C2)C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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